1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine
Description
1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine (CAS 2304631-68-1) is a bicyclic organoboron compound featuring a partially saturated pyridine core fused with a cyclopropyl group and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 4-position. The tetrahydro-pyridine framework reduces aromaticity, enhancing stability while retaining reactivity for cross-coupling reactions . The steric bulk of the tetramethyl dioxaborolane moiety improves solubility in nonpolar solvents and modulates reactivity in Suzuki-Miyaura couplings, making it a versatile intermediate in pharmaceutical and materials science research .
Properties
IUPAC Name |
1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24BNO2/c1-13(2)14(3,4)18-15(17-13)11-7-9-16(10-8-11)12-5-6-12/h7,12H,5-6,8-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQWBTPGRZYQJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201120916 | |
| Record name | Pyridine, 1-cyclopropyl-1,2,3,6-tetrahydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201120916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2304631-68-1 | |
| Record name | Pyridine, 1-cyclopropyl-1,2,3,6-tetrahydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2304631-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 1-cyclopropyl-1,2,3,6-tetrahydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201120916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of cyclopropylamine with a boronic acid derivative under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a suitable base to facilitate the formation of the boronic ester.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for use in various applications.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine undergoes several types of reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions are common, where different functional groups can replace the boronic acid moiety.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.
Reduction reactions might involve the use of lithium aluminum hydride or sodium borohydride.
Substitution reactions often require strong bases or nucleophiles.
Major Products Formed:
Scientific Research Applications
Medicinal Chemistry
A. Anticancer Activity
Recent studies have highlighted the potential of this compound in the development of anticancer agents. The incorporation of the dioxaborolane moiety is significant because boron-containing compounds often exhibit unique biological activities. For instance, research indicates that derivatives of dioxaborolanes can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
B. Neuroprotective Effects
The tetrahydropyridine structure is known for its neuroprotective properties. Compounds with similar structures have been studied for their ability to protect neuronal cells from oxidative stress and neuroinflammation. Preliminary data suggest that 1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine may possess similar protective effects against neurodegenerative diseases like Alzheimer's and Parkinson's .
Organic Synthesis
A. Cross-Coupling Reactions
This compound serves as a versatile building block in cross-coupling reactions. Its boron-containing group allows for efficient coupling with various electrophiles in the presence of palladium catalysts. For example, it has been successfully used in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules with high yields .
B. Synthesis of Pyrazole Derivatives
The compound can also be utilized in the synthesis of pyrazole derivatives by reacting with different hydrazones or other nucleophiles. This application is particularly relevant in developing new pharmaceuticals where pyrazole rings are essential components due to their biological activity .
Case Studies
Mechanism of Action
The mechanism by which 1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine exerts its effects involves its role as a boronic acid derivative. It acts as a ligand in cross-coupling reactions, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved include the activation of palladium catalysts and the formation of boronic esters.
Comparison with Similar Compounds
Key Insights :
Biological Activity
1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine is a compound that has garnered attention due to its potential biological activities. This compound belongs to the class of tetrahydropyridines and incorporates a boron-containing dioxaborolane moiety that may influence its pharmacological properties. This article reviews the biological activity of this compound based on diverse scientific literature and research findings.
- Molecular Formula : C20H30BNO2
- Molecular Weight : 327.3 g/mol
- CAS Number : 2244702-81-4
Research indicates that tetrahydropyridines can interact with various biological targets. The presence of the dioxaborolane group may enhance the compound's ability to form reversible covalent bonds with biological macromolecules, potentially influencing enzyme activity and receptor interactions.
Antimicrobial Activity
Tetrahydropyridine derivatives have been shown to possess antimicrobial properties. For instance:
- In vitro studies demonstrated that certain tetrahydropyridine compounds exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Antioxidant Properties
The antioxidant capacity of tetrahydropyridine derivatives has been explored in various studies. The dioxaborolane moiety is believed to contribute to the radical scavenging ability of these compounds .
Neuroprotective Effects
Some studies have suggested that tetrahydropyridines may have neuroprotective effects due to their ability to cross the blood-brain barrier. This property is particularly relevant in the context of neurodegenerative diseases .
Study on Antibacterial Activity
A recent study assessed the antibacterial efficacy of several tetrahydropyridine derivatives against common pathogens. The results indicated that compounds similar to this compound had minimum inhibitory concentrations (MICs) comparable to standard antibiotics like chloramphenicol .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Tetrahydropyridine A | 50 | Staphylococcus aureus |
| Tetrahydropyridine B | 100 | Escherichia coli |
| 1-Cyclopropyl derivative | 50 | Pseudomonas aeruginosa |
Neurotoxicity Studies
The neurotoxic potential of related tetrahydropyridine compounds was evaluated in animal models. It was found that while some derivatives exhibited neuroprotective effects against toxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), others showed varying degrees of toxicity depending on their structural modifications .
Q & A
Q. How to analyze competing tautomeric forms of the tetrahydropyridine ring?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
